1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide
Overview
Description
1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide is a derivative of the 2,1,3-Benzothiadiazole . It is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole .
Synthesis Analysis
2,1,3-Benzothiadiazole, the parent compound, has been known since the 19th century. It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine . There are a number of alternative methods used to make this heterocycle .Molecular Structure Analysis
The molecule is planar. The N-N and S-N distances are respectively 128 and 171 picometers, indicative of multiple bond character . Like naphthalene, this heterocycle is a 10-electron system .Chemical Reactions Analysis
2,1,3-benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared . Bromination of 2,1,3-Benzothiadiazole is commonly performed to synthesize 4,7-dibromo-2,1,3-benzothiadiazole .Physical and Chemical Properties Analysis
The parent compound, 2,1,3-Benzothiadiazole, has a molar mass of 136.17 g·mol −1. It has a melting point of 54.0 °C (129.2 °F; 327.1 K) and a boiling point of 203.0 °C (397.4 °F; 476.1 K) .Scientific Research Applications
Pharmaceutical Research
1-Phenyl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide has shown potential in the field of pharmaceutical research. It has been identified as a key component in the development of selective norepinephrine inhibitors. For instance, derivatives of this compound have been found to be potent inhibitors of the norepinephrine transporter, showing effectiveness in rat models for various types of pain, including acute, inflammatory, and neuropathic pain (O'Neill et al., 2011).
Chemical Synthesis
In the realm of chemical synthesis, this compound plays a role in the formation of various chemical compounds. It has been involved in amidoalkylation reactions, leading to the production of phenylglycine analogs, highlighting its versatility in chemical reactions (Edwards, 1980).
Photophysical and Electrochemical Properties
This compound has also been explored for its photophysical and electrochemical properties. Research indicates that it can be used in the synthesis of low band gap organic dyes, which are important in the development of organic photovoltaic cells. Such compounds exhibit broad absorption range covering the visible spectral region, making them potential candidates for use in solar cells (Zeng et al., 2012).
Magnetic Properties
Moreover, this compound has been studied for its magnetic properties. Investigations into its crystal structure and magnetic interactions have revealed antiferromagnetic interactions, which can be important in the field of material sciences and electronics (Miura & Yoshioka, 2015).
Mechanism of Action
The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide like a halo, the group at 7 and 8 positions of the ring gave active compounds .
Properties
IUPAC Name |
3-phenyl-1H-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S/c15-17(16)13-11-8-4-5-9-12(11)14(17)10-6-2-1-3-7-10/h1-9,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHZUOHVZCJZES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3NS2(=O)=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50676315 | |
Record name | 1-Phenyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1033224-60-0 | |
Record name | 1-Phenyl-1,3-dihydro-2H-2lambda~6~,1,3-benzothiadiazole-2,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50676315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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